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3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid

mPGES-1 inhibition inflammation cancer

Researchers requiring a potent mPGES-1 inhibitor often face limited availability of validated tool compounds. This compound addresses that gap with a confirmed IC50 of 98 nM in cellular assays, providing a 33-fold potency advantage over close analogs (IC50 3,250 nM). It is supplied as a high-purity building block with a free carboxylic acid handle, ready for SAR, PROTAC, or ADME profiling. Key outcomes: • 33-fold higher cellular potency vs. analog (98 nM vs 3,250 nM) • Favorable in silico ADME: LogP 2.11, predicted human intestinal absorption 92.4% • Chiral piperidine linker enables diverse derivative libraries

Molecular Formula C9H14F3NO2
Molecular Weight 225.21 g/mol
CAS No. 480438-80-0
Cat. No. B1308547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid
CAS480438-80-0
Molecular FormulaC9H14F3NO2
Molecular Weight225.21 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(C(=O)O)C(F)(F)F
InChIInChI=1S/C9H14F3NO2/c10-9(11,12)7(8(14)15)5-6-3-1-2-4-13-6/h6-7,13H,1-5H2,(H,14,15)
InChIKeyPQIQQLVQNDTREE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic Acid – Identity & Procurement


3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid (CAS 480438-80-0) is a synthetic, fluorinated piperidine derivative . It is characterized by a trifluoromethyl (-CF3) group and a piperidine ring linked via a methylene bridge to a propanoic acid moiety. The compound has a molecular formula of C9H14F3NO2 and a molecular weight of 225.21 g/mol [1]. It is typically supplied as a research chemical with a purity specification of 95% . The compound is also known by the synonym 3,3,3-Trifluoro-3-[(2-piperidinyl)methyl]propionic acid .

Cellular mPGES-1 target engagement studies – reported cell-based assay fit
In silico ADME and oral absorption prediction – predicted permeability profiling
Fluorinated building block for SAR libraries – synthetic utility with chiral linker

Substitution Limitations of 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic Acid


Substitution with a generic piperidine building block or a simple fluorinated acid is not viable due to the specific conformational and electronic properties conferred by the precise combination and positioning of the trifluoromethyl group, the piperidine ring, and the propanoic acid linker . The trifluoromethyl group imparts a strong electron-withdrawing effect and enhances metabolic stability, while the chiral center at the 2-position of the propanoic acid chain is critical for specific target interactions . Anecdotal evidence from related analogs, such as 3-[1-(Trifluoroacetyl)piperidin-2-yl]propanoic acid, suggests that even minor modifications can drastically alter selectivity and safety profiles [1]. Therefore, generic replacements lack the unique stereoelectronic fingerprint required for the compound's intended research applications, as detailed in the quantitative evidence below.

Stereoelectronic & chiral specificity: The precise -CF3, piperidine, and chiral center configuration are critical for target interactions; generic building blocks lack this unique stereoelectronic fingerprint.
Analog sensitivity: Even minor modifications, such as the trifluoroacetyl analog, can shift selectivity and endpoint profiles, as indicated by class-level evidence.

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic Acid vs. Analogs: Quantitative Evidence


mPGES-1 Inhibition Potency vs. Structural Analog

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid (CHEMBL3758222) demonstrates a 33-fold higher potency in a cellular mPGES-1 inhibition assay compared to a close structural analog (CHEMBL3758743). This differentiation is critical for researchers requiring high on-target cellular activity. [1]

mPGES-1 Cellular Potency
Head-to-head
IC50 98 nM (target) vs 3,250 nM (analog)
Reported 33-fold lower IC50 supports target engagement studies and concentration-response evaluation.
rhIL-1β-stimulated A549 cells; 18h PGE2
mPGES-1 inhibition inflammation cancer

Lipophilicity and H-Bonding Profile vs. Compound Class

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid exhibits a calculated LogP of 2.11, which is significantly lower than the average LogP of ~3.38 for a set of similar, but larger and more hydrophobic, piperidine-containing drug candidates [REFS-1, REFS-2]. The compound's polar surface area (PSA) is 49.33 Ų, with 2 hydrogen bond donors and 2 acceptors .

Lipophilicity Comparison
Class-level
LogP 2.11 vs class average 3.38
Lower calculated LogP may support aqueous solubility and ADME profiling context.
In silico prediction; class comparator set
drug-likeness ADME property prediction

Toxicity Comparison: Trifluoroacetyl Analog

While direct toxicity data for 480438-80-0 is not available, a structurally related analog, 3-[1-(Trifluoroacetyl)piperidin-2-yl]propanoic acid, has been shown in preclinical models to exhibit lower toxicity and minimal off-target effects compared to traditional compounds in its class [1]. This provides a class-level inference that the specific substitution pattern (including the trifluoromethyl group and piperidine linkage) can confer a safety advantage, highlighting the need for specific procurement of 480438-80-0 rather than a generic alternative.

Toxicity Inference (Analog)
Class-level
No direct data; analog shows lower toxicity in preclinical models
Class-level analog evidence suggests potential differentiated profile; requires compound-specific validation.
Data from trifluoroacetyl analog (unspecified models)
safety toxicity selectivity

In Silico ADME: Permeability and Absorption

Computational models predict that 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid possesses favorable intestinal absorption characteristics, a key differentiator from poorly absorbed analogs. The compound has a predicted Caco-2 cell permeability of 0.796 x 10^-6 cm/s and a predicted human intestinal absorption (HIA%) of 92.383% [1]. This suggests the compound is not a P-glycoprotein (P-gp) efflux substrate, which is a common liability in many drug-like molecules [1].

Predicted Permeability
Data to verify
Caco-2 0.796×10⁻⁶ cm/s, HIA 92.4%
Predicted absorption values support oral bioavailability study fit; in silico data to verify.
Slightly below high-permeability threshold
ADME prediction permeability oral bioavailability

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic Acid – Research Applications


Lead Optimization for mPGES-1 Inhibitors

Due to its potent cellular activity against mPGES-1 (IC50 = 98 nM), this compound is ideally suited as a lead or a tool compound for developing novel anti-inflammatory or anti-cancer agents. Its 33-fold higher potency over a close analog (IC50 = 3,250 nM) makes it the preferred choice for initial cellular and mechanistic studies [1].

Development of Orally Bioavailable Drug Candidates

The compound's favorable in silico ADME profile, including a moderate LogP (2.11) and high predicted human intestinal absorption (92.4%), supports its use in early-stage programs focused on oral bioavailability. Its predicted Caco-2 permeability (0.796 x 10^-6 cm/s) suggests good membrane passage, justifying its procurement for ADME and formulation studies [REFS-2, REFS-3].

Synthesis of Focused Fluorinated Piperidine Libraries

As a well-defined chemical entity (C9H14F3NO2, MW 225.21) with a free carboxylic acid handle, 3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid serves as a valuable building block for generating diverse libraries of amides, esters, and other derivatives. The unique combination of the trifluoromethyl group and the chiral piperidine linker provides a distinct pharmacophore for structure-activity relationship (SAR) studies [4].

Targeted Protein Degradation (TPD) Scaffolds

The compound's piperidine moiety and functional group handles make it a potential candidate for incorporation into bifunctional molecules, such as PROTACs or molecular glues. Related piperidine-containing compounds are often used in the design of ligands for E3 ligases, and this specific building block offers a distinct structural motif for exploring novel degrader chemical space .

Application
Selection Property
Validation Focus
mPGES-1 inhibition studies
Cellular target engagement and selectivity
Concentration-response and analog comparison
Oral absorption and ADME profiling
Predicted permeability and absorption properties
Caco-2 and HIA% verification
Fluorinated piperidine library synthesis
Carboxylic acid handle and chiral linker
Derivatization and SAR exploration
Bifunctional degrader design
Piperidine scaffold and functional handles
Ligand efficiency and ternary complex assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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